molecular formula C26H40N4O6 B1664479 Carbamic acid, ((1S)-1-(((1-ethyl-3-((3-(4-morpholinyl)propyl)amino)-2,3-dioxopropyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester CAS No. 160399-35-9

Carbamic acid, ((1S)-1-(((1-ethyl-3-((3-(4-morpholinyl)propyl)amino)-2,3-dioxopropyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester

Cat. No. B1664479
M. Wt: 504.6 g/mol
InChI Key: TZVQRMYLYQNBOA-KEKNWZKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AK 295, also known asCX 295, is a dipeptide alpha-ketoamide calpain inhibitor.

Scientific Research Applications

Enantioselective Synthesis

  • The compound has been utilized in the enantioselective preparation of dihydropyrimidones, a process significant in the development of chiral compounds. The stereochemical configuration of these compounds is a key factor in their biological activity and pharmaceutical applications (Goss, Dai, Lou, Schaus, 2009).

Radioisotope Labeling in Drug Development

Biocatalysis in Drug Synthesis

  • The compound has been used as a chiral intermediate in the total synthesis of HIV protease inhibitors. The diastereoselective microbial reduction of a variant of this compound was crucial in the synthesis process (Patel, Chu, Mueller, 2003).

Development of Novel Therapeutics

Green Chemistry Applications

  • In the development of environmentally friendly chemical processes, carbamic acid esters (derivatives of the compound) were synthesized without the use of phosgene, a harmful chemical, demonstrating a move towards greener chemistry (Aso, Baba, 2003).

properties

CAS RN

160399-35-9

Product Name

Carbamic acid, ((1S)-1-(((1-ethyl-3-((3-(4-morpholinyl)propyl)amino)-2,3-dioxopropyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester

Molecular Formula

C26H40N4O6

Molecular Weight

504.6 g/mol

IUPAC Name

benzyl N-[(2S)-4-methyl-1-[[1-(3-morpholin-4-ylpropylamino)-1,2-dioxopentan-3-yl]amino]-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C26H40N4O6/c1-4-21(23(31)25(33)27-11-8-12-30-13-15-35-16-14-30)28-24(32)22(17-19(2)3)29-26(34)36-18-20-9-6-5-7-10-20/h5-7,9-10,19,21-22H,4,8,11-18H2,1-3H3,(H,27,33)(H,28,32)(H,29,34)/t21?,22-/m0/s1

InChI Key

TZVQRMYLYQNBOA-KEKNWZKVSA-N

Isomeric SMILES

CCC(C(=O)C(=O)NCCCN1CCOCC1)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2

SMILES

CCC(C(=O)C(=O)NCCCN1CCOCC1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CCC(C(=O)C(=O)NCCCN1CCOCC1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AK 295
AK-295
AK295
Cbz-Leu-Abu-CONH(CH2)3-Mpl
Cbz-Leu-aminobutyrate-CONH(CH2)3-morpholine
CX 295
CX-295
CX295 cpd
Z-Leu-aminobutyric acid-CONH(CH2)3-morpholine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, ((1S)-1-(((1-ethyl-3-((3-(4-morpholinyl)propyl)amino)-2,3-dioxopropyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester
Reactant of Route 2
Reactant of Route 2
Carbamic acid, ((1S)-1-(((1-ethyl-3-((3-(4-morpholinyl)propyl)amino)-2,3-dioxopropyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester
Reactant of Route 3
Reactant of Route 3
Carbamic acid, ((1S)-1-(((1-ethyl-3-((3-(4-morpholinyl)propyl)amino)-2,3-dioxopropyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester
Reactant of Route 4
Carbamic acid, ((1S)-1-(((1-ethyl-3-((3-(4-morpholinyl)propyl)amino)-2,3-dioxopropyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester
Reactant of Route 5
Reactant of Route 5
Carbamic acid, ((1S)-1-(((1-ethyl-3-((3-(4-morpholinyl)propyl)amino)-2,3-dioxopropyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester
Reactant of Route 6
Carbamic acid, ((1S)-1-(((1-ethyl-3-((3-(4-morpholinyl)propyl)amino)-2,3-dioxopropyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester

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